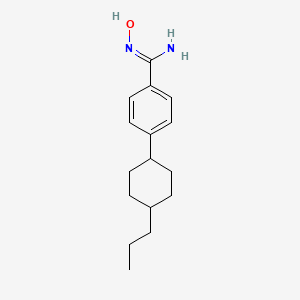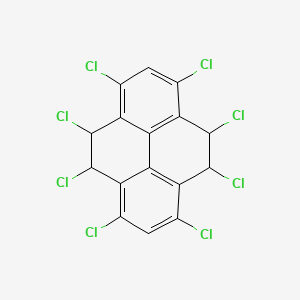![molecular formula C11H16N2O4 B11714133 2-{3-[(tert-butoxy)carbonyl]-1H-pyrazol-1-yl}propanoic acid](/img/structure/B11714133.png)
2-{3-[(tert-butoxy)carbonyl]-1H-pyrazol-1-yl}propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{3-[(tert-butoxy)carbonyl]-1H-pyrazol-1-yl}propanoic acid is a compound that features a pyrazole ring substituted with a tert-butoxycarbonyl group and a propanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(tert-butoxy)carbonyl]-1H-pyrazol-1-yl}propanoic acid typically involves the following steps:
Formation of the pyrazole ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Introduction of the tert-butoxycarbonyl group: The tert-butoxycarbonyl group can be introduced using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Attachment of the propanoic acid moiety: The propanoic acid moiety can be introduced through a nucleophilic substitution reaction involving the pyrazole derivative and a suitable propanoic acid derivative.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. The use of microreactor systems can also provide a more sustainable and scalable approach to the synthesis of this compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-{3-[(tert-butoxy)carbonyl]-1H-pyrazol-1-yl}propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using hydride donors like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring or the propanoic acid moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
2-{3-[(tert-butoxy)carbonyl]-1H-pyrazol-1-yl}propanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-{3-[(tert-butoxy)carbonyl]-1H-pyrazol-1-yl}propanoic acid involves its interaction with specific molecular targets. The tert-butoxycarbonyl group can act as a protecting group for amines, allowing selective reactions to occur at other functional groups. The pyrazole ring can interact with enzymes or receptors, modulating their activity through binding interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-{3-[(tert-butoxy)carbonyl]-1H-pyrazol-1-yl}acetic acid
- 2-{3-[(tert-butoxy)carbonyl]-1H-pyrazol-1-yl}butanoic acid
- 2-{3-[(tert-butoxy)carbonyl]-1H-pyrazol-1-yl}pentanoic acid
Uniqueness
2-{3-[(tert-butoxy)carbonyl]-1H-pyrazol-1-yl}propanoic acid is unique due to its specific combination of a pyrazole ring, a tert-butoxycarbonyl group, and a propanoic acid moiety. This combination provides distinct chemical properties and reactivity, making it valuable for various applications in organic synthesis and medicinal chemistry .
Propriétés
Formule moléculaire |
C11H16N2O4 |
|---|---|
Poids moléculaire |
240.26 g/mol |
Nom IUPAC |
2-[3-[(2-methylpropan-2-yl)oxycarbonyl]pyrazol-1-yl]propanoic acid |
InChI |
InChI=1S/C11H16N2O4/c1-7(9(14)15)13-6-5-8(12-13)10(16)17-11(2,3)4/h5-7H,1-4H3,(H,14,15) |
Clé InChI |
ULGMDLZCHNZGLL-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)O)N1C=CC(=N1)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(1-Cyano-2-hydrazino-2-oxoethylidene)hydrazino]benzoic acid](/img/structure/B11714050.png)
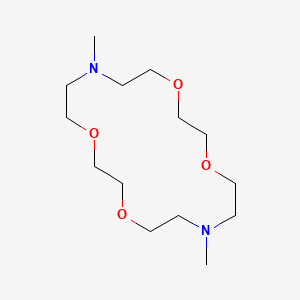
![S-[1-(1H-indol-3-yl)-2-nitroethyl] ethanethioate](/img/structure/B11714063.png)
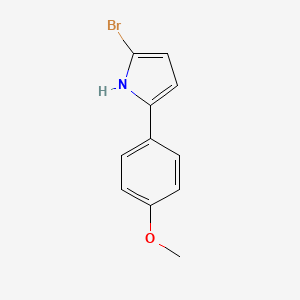

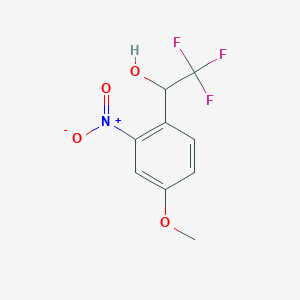


![2,4-Dichloro-6-[2-(trifluoromethyl)phenyl]-1,3,5-triazine](/img/structure/B11714103.png)
![2-(4-chloro-1H-pyrazol-1-yl)-N'-[(E)-(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]acetohydrazide](/img/structure/B11714106.png)

![1-[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-yl]ethanone](/img/structure/B11714114.png)
